molecular formula C16H22N8O B3798494 4-amino-2-{4-[(4-ethyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]piperidin-1-yl}pyrimidine-5-carbonitrile

4-amino-2-{4-[(4-ethyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]piperidin-1-yl}pyrimidine-5-carbonitrile

Cat. No.: B3798494
M. Wt: 342.40 g/mol
InChI Key: CYWYVKWAOLGWRA-UHFFFAOYSA-N
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Description

The compound “4-amino-2-{4-[(4-ethyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]piperidin-1-yl}pyrimidine-5-carbonitrile” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is known for its multidirectional biological activity . Compounds containing the 1,2,4-triazole ring have been extensively researched, and they have shown significant antibacterial activity .


Synthesis Analysis

The synthesis of such complex molecules often involves multi-step reactions. While specific synthesis methods for this compound were not found in the search results, it’s known that compounds containing the 1,2,4-triazole ring can be synthesized through various methods . For instance, one method involves the use of Lewis acids to catalyze a three-component coupling reaction .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. Compounds containing the 1,2,4-triazole ring are known for their antibacterial activity . They can inhibit the growth of certain bacteria, which makes them potential candidates for developing new antibacterial agents .

Future Directions

The future research directions for this compound could involve further investigations into its biological activity, particularly its antibacterial activity . Additionally, research could focus on optimizing its synthesis methods and exploring its potential applications in various fields.

Properties

IUPAC Name

4-amino-2-[4-[(4-ethyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)methyl]piperidin-1-yl]pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N8O/c1-3-24-13(21-22(2)16(24)25)8-11-4-6-23(7-5-11)15-19-10-12(9-17)14(18)20-15/h10-11H,3-8H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWYVKWAOLGWRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN(C1=O)C)CC2CCN(CC2)C3=NC=C(C(=N3)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-2-{4-[(4-ethyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]piperidin-1-yl}pyrimidine-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-amino-2-{4-[(4-ethyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]piperidin-1-yl}pyrimidine-5-carbonitrile
Reactant of Route 3
Reactant of Route 3
4-amino-2-{4-[(4-ethyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]piperidin-1-yl}pyrimidine-5-carbonitrile
Reactant of Route 4
Reactant of Route 4
4-amino-2-{4-[(4-ethyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]piperidin-1-yl}pyrimidine-5-carbonitrile
Reactant of Route 5
Reactant of Route 5
4-amino-2-{4-[(4-ethyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]piperidin-1-yl}pyrimidine-5-carbonitrile
Reactant of Route 6
Reactant of Route 6
4-amino-2-{4-[(4-ethyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]piperidin-1-yl}pyrimidine-5-carbonitrile

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